molecular formula C25H25N5O5 B2888261 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921834-38-0

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2888261
CAS RN: 921834-38-0
M. Wt: 475.505
InChI Key: NIKBLWGMPYALIT-UHFFFAOYSA-N
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Description

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H25N5O5 and its molecular weight is 475.505. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonist Research

One significant application of this compound and its derivatives is in the exploration of receptor agonist properties, particularly targeting serotonin and dopamine receptors. Research indicates that certain derivatives demonstrate high affinity for dopamine receptors, suggesting potential utility in studying neurological conditions or as therapeutic agents for disorders characterized by dopamine dysregulation. For instance, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure highlights the compound's role in advancing understanding of dopamine receptor partial agonists, offering insights into novel therapeutic strategies for psychiatric and neurological disorders (Möller et al., 2017).

Antipsychotic Agent Development

Furthermore, the synthesis and evaluation of conformationally constrained butyrophenones, incorporating elements like the furan moiety, have provided valuable data for antipsychotic drug development. These studies contribute to the design of new antipsychotic medications with improved efficacy and reduced side effects, addressing critical needs in mental health care. The exploration of these compounds for dopamine and serotonin receptor affinity underscores their potential as next-generation antipsychotics (Raviña et al., 2000).

Radiotracer Development for Neurological Imaging

The compound's derivatives have also found applications in the development of radiotracers for positron emission tomography (PET) imaging, particularly targeting cerebral adenosine A2A receptors. This research avenue offers promising tools for diagnosing and monitoring neurological diseases, enhancing the understanding of neurodegenerative conditions such as Parkinson's disease. The synthesis and preclinical evaluation of such radiotracers illustrate the compound's role in advancing diagnostic methods and potentially facilitating the development of targeted therapies (Zhou et al., 2014).

properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-34-15-13-27-16-19(22-20(17-27)24(32)30(26-22)18-6-3-2-4-7-18)23(31)28-9-11-29(12-10-28)25(33)21-8-5-14-35-21/h2-8,14,16-17H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBLWGMPYALIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.